N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Description
N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C24H18N6O3 and its molecular weight is 438.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that ureido-pyrimidone based compounds exhibit ph-responsive self-assembling behavior in aqueous solutions due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering their function or activity.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function .
Result of Action
Similar compounds have been found to influence cellular function through their interactions with various proteins and enzymes .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, ureido-pyrimidone based compounds have been found to exhibit pH-responsive self-assembling behavior .
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-12-22(31)27-24(25-15)30-21(14-18(28-30)16-8-4-2-5-9-16)26-23(32)19-13-20(33-29-19)17-10-6-3-7-11-17/h2-11,13-15,24-25H,12H2,1H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFKOKYYPUCEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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